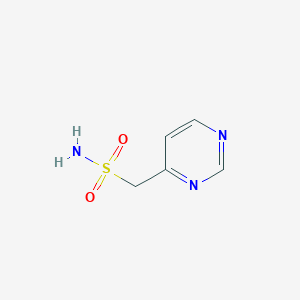

Pyrimidin-4-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

pyrimidin-4-ylmethanesulfonamide |

InChI |

InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H2,6,9,10) |

InChI Key |

BAFKJZPGVQXYRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for Pyrimidin 4 Ylmethanesulfonamide and Its Derivatives

Established Synthetic Pathways for Pyrimidinylmethanesulfonamides

The construction of pyrimidinylmethanesulfonamides can be broadly categorized into several established synthetic approaches. These methods typically involve either the formation of the pyrimidine (B1678525) ring from acyclic precursors followed by the introduction of the methanesulfonamide (B31651) group, or the derivatization of a pre-formed pyrimidine ring.

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine core. These reactions involve the formation of the heterocyclic ring from one or more acyclic components. In the context of pyrimidinylmethanesulfonamides, this strategy often entails the cyclization of a three-carbon component with a reagent containing the N-C-N fragment, such as guanidine (B92328) or urea (B33335) derivatives.

One common approach involves the reaction of a β-dicarbonyl compound or its equivalent with an appropriate amidine or guanidine derivative. For instance, the cyclocondensation of a 1,3-dicarbonyl compound with guanidine hydrochloride can yield a 2-aminopyrimidine (B69317), which can then be further functionalized. nih.gov While not directly yielding a methanesulfonamide, this 2-aminopyrimidine is a key intermediate that can be subsequently sulfonated.

A simple one-pot synthesis of trifluoromethylated pyrimidines has been achieved through the cyclocondensation of fluorinated aryl-2-bromenones with alkylamidines. nih.gov This method proceeds via a cascade reaction involving Michael aza addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration under mild conditions, resulting in high yields of the desired pyrimidine heterocycles. nih.gov

The following table illustrates a representative cyclocondensation reaction to form a pyrimidine ring, a common precursor for further derivatization.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1,3-Diketone | Guanidine Hydrochloride | Basic, Reflux | 2-Aminopyrimidine derivative | nih.gov |

| Fluorinated aryl-2-bromenone | Alkylamidine | Mild conditions | Trifluoromethylated pyrimidine | nih.gov |

Two-component condensation reactions provide a direct and efficient route to highly substituted pyrimidines. These methods often involve the reaction of an enaminone with a suitable nitrogen-containing species. For instance, the interaction of an enaminone with guanidine hydrochloride in a refluxing ethanol/acetic acid medium in the presence of anhydrous potassium carbonate can produce a sulfonyl pyrimidine derivative. nih.gov This approach is valuable for creating a diverse range of pyrimidine scaffolds by varying the substituents on the enaminone and the condensing partner.

A prevalent strategy for the synthesis of pyrimidin-4-ylmethanesulfonamide involves the derivatization of a pre-existing pyrimidine ring. This approach often utilizes a pyrimidine bearing a leaving group, such as a halogen, at the 4-position. The subsequent nucleophilic aromatic substitution (SNAr) with a suitable sulfonamide nucleophile affords the desired product.

A common precursor for this method is 4-chloropyrimidine (B154816), which can be synthesized from the corresponding pyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). thieme.degoogle.com The resulting 4-chloropyrimidine is an electrophilic substrate that readily reacts with nucleophiles.

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines have been studied. researchgate.net In the presence of a weak base, anilines and secondary aliphatic amines can selectively displace the chloride group at the C4 position. researchgate.net This selectivity provides a reliable method for introducing the desired functionality at a specific position on the pyrimidine ring. The amination of 4-chloropyrrolo[2,3-d]pyrimidines has also been effectively carried out in water under acidic conditions, offering a more environmentally benign solvent alternative. nih.gov

A representative reaction is depicted below:

| Pyrimidine Precursor | Reagent | Conditions | Product | Reference |

| 4-Chloropyrimidine | Methanesulfonamide, Base | Organic Solvent, Heat | This compound | researchgate.net |

| 4,6-Dichloropyrimidine | Amine, Weak Base | Organic Solvent | 4-Amino-6-chloropyrimidine derivative | researchgate.net |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778), HCl | Water, Heat | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

An alternative and equally important synthetic route involves the derivatization of a methanesulfonamide precursor with a pyrimidine moiety. This is typically achieved by reacting an aminopyrimidine with methanesulfonyl chloride. This reaction forms the sulfonamide bond and is a widely used method for the synthesis of various sulfonamide-containing compounds.

The reaction of an aminopyrimidine with methanesulfonyl chloride is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and base is crucial for achieving high yields and purity. A patent describes the preparation of methanesulfonamide and its derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane as a reaction diluent. google.com This method allows for the easy separation of the amine hydrochloride salt by-product. google.com Similarly, the synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported via the reaction of benzenesulfonyl chloride with 3-aminopyridine. researchgate.net

An illustrative reaction scheme is as follows:

| Pyrimidine Precursor | Reagent | Conditions | Product | Reference |

| 4-Aminopyrimidine | Methanesulfonyl Chloride, Base | Anhydrous Solvent | N-(Pyrimidin-4-yl)methanesulfonamide | google.com |

| 3-Aminopyridine | Benzenesulfonyl Chloride, Base | Aqueous Na2CO3 | N-Pyridin-3-yl-benzenesulfonamide | researchgate.net |

Novel Synthetic Routes and Chemical Transformations for Pyrimidinylmethanesulfonamide Scaffolds

Recent research has focused on the development of novel and more efficient synthetic methodologies for accessing pyrimidinylmethanesulfonamide derivatives. These innovative approaches often aim to reduce the number of synthetic steps, improve yields, and allow for greater molecular diversity.

One novel strategy involves the use of a hybridization approach, where pharmacophore fragments of a sulfonamide group and a pyrimidine group are combined to generate new derivatives. nih.gov This rational design approach has led to the synthesis of a series of pyrimidine sulfonamide derivatives with potential biological activities. nih.gov

Another innovative method involves the molecular extension of a small fragment that is known to bind to a biological target. nih.gov In one study, new heterocyclic compounds containing a sulfonamide moiety were rationally designed and synthesized based on the molecular extension of a starting reactant, 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one. nih.gov This led to the creation of diverse pyrazole (B372694) and pyrimidine derivatives. nih.gov

Optimization of Reaction Conditions and Yields in Pyrimidinylmethanesulfonamide Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing pyrimidinylmethanesulfonamides, aiming to maximize product yields, minimize by-products, and ensure the scalability of the process. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For instance, in the synthesis of hexahydroquinoline derivatives, a related heterocyclic system, reaction conditions were optimized using a response surface methodology (Central Composite Design). acs.org This statistical approach identified the optimal reaction temperature and catalyst amount to achieve the highest yield. acs.org Such systematic optimization can be applied to the synthesis of pyrimidinylmethanesulfonamides to enhance efficiency.

In the synthesis of N-substituted 2H-1,3-thiazin-2-ones containing a sulfonamide, it was found that increasing the amount of base to 4 equivalents significantly increased the yield of the desired product. nih.gov The choice of solvent can also have a profound impact on the reaction outcome. For example, in the synthesis of certain pyrimidine derivatives, dioxane was found to be the optimal solvent. nih.gov

The table below summarizes key parameters that are typically optimized in the synthesis of pyrimidine sulfonamides.

| Parameter | Common Variations | Desired Outcome | Reference |

| Solvent | Dioxane, Ethanol, Acetic Acid, Water | Improved solubility, higher reaction rate, easier workup | nih.govnih.govnih.gov |

| Temperature | Room Temperature to Reflux | Increased reaction rate, minimized side reactions | nih.govnih.gov |

| Base | K2CO3, Pyridine, Triethylamine, NaHCO3 | Efficient neutralization of acid, prevention of side reactions | nih.govresearchgate.net |

| Catalyst | Lewis acids (e.g., ZnCl2), Acid catalysts (e.g., HCl) | Increased reaction rate, improved selectivity | nih.govnih.gov |

| Reactant Stoichiometry | Varying equivalents of reactants | Maximized conversion of limiting reagent, minimized excess reagent | nih.gov |

Parallel Synthesis and Library Generation of Pyrimidinylmethanesulfonamide Analogs

The development of efficient methods for the parallel synthesis of pyrimidine derivatives is a key area of research in medicinal chemistry. These strategies aim to produce large numbers of related compounds simultaneously, facilitating structure-activity relationship (SAR) studies. While specific high-throughput synthesis of this compound is not extensively documented, the principles of parallel synthesis and library generation for structurally related pyrimidines, particularly those bearing sulfonyl or sulfonamide moieties, provide a clear blueprint for accessing analogs of this target compound.

A notable example of a parallel, solution-phase synthesis has been developed for a library of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. nih.gov This multi-step procedure, amenable to automation, demonstrates the feasibility of generating a diverse set of substituted pyrimidines. The synthesis commences with a common precursor, which is then subjected to a series of reactions with a variety of building blocks in a parallel format. This approach allows for the introduction of diversity at specific points in the molecular scaffold.

The general strategy involves the following key steps:

Scaffold Preparation: Synthesis of a versatile pyrimidine-based intermediate that can be readily modified in subsequent steps.

Diversity Introduction: Reaction of the intermediate with a library of diverse building blocks, such as amines, to introduce a range of substituents. nih.gov

Functional Group Manipulation: Further chemical transformations, such as oxidation or rearrangement, to arrive at the final library of compounds. nih.gov

This modular approach is highly adaptable for the generation of a library of this compound analogs. For instance, a suitable chloropyrimidine precursor could be reacted with a library of amines to introduce diversity at the 4-position, followed by the introduction or modification of the methanesulfonamide group.

Table 1: Exemplar Library of 4-Dialkylamino-2-methylsulfonyl-6-vinylpyrimidines

This interactive table showcases a selection of compounds synthesized using a parallel solution-phase methodology, highlighting the diversity of the amine building blocks incorporated.

| Compound ID | Amine Building Block | Yield (%) |

|---|---|---|

| 9a | Morpholine | 85 |

| 9b | Piperidine | 88 |

| 9c | Pyrrolidine | 82 |

| 9d | N-Methylpiperazine | 79 |

| 9e | Diethylamine | 91 |

| 9f | Di-n-propylamine | 86 |

Data derived from a parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. nih.gov

Solid-phase synthesis offers another powerful platform for the generation of pyrimidine-based libraries. nih.gov This technique involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. This method has been successfully employed for the synthesis of diverse pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov A similar solid-phase approach could be envisioned for a library of this compound analogs, where a pyrimidine scaffold is anchored to the resin, followed by sequential reactions to introduce diversity and the desired methanesulfonamide functionality.

The choice between solution-phase and solid-phase parallel synthesis depends on the specific goals of the library generation. Solution-phase synthesis is often more amenable to direct scale-up of hit compounds, while solid-phase synthesis can offer advantages in terms of purification and automation for very large libraries.

Structure Activity Relationship Sar Investigations of Pyrimidin 4 Ylmethanesulfonamide Scaffolds

General Principles of SAR in Pyrimidine-Sulfonamide Conjugates

The combination of pyrimidine (B1678525) and sulfonamide moieties creates a versatile pharmacophore with significant potential for anticancer drug design. tandfonline.com Pyrimidine-sulfonamide hybrids have been shown to act on multiple cellular targets simultaneously, which can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. tandfonline.com The pyrimidine ring itself is a well-established pharmacophore in agents targeting epidermal growth factor receptor (EGFR), and its combination with a sulfonamide core can yield dual inhibitors, for instance, against EGFR and human epidermal growth factor receptor 2 (HER2). nih.gov

A central principle in the SAR of these conjugates is the ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.gov The sulfonamide group is a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target protein. nih.govmdpi.com The spatial arrangement and electronic properties of both the pyrimidine and sulfonamide components are critical for achieving high-affinity binding and potent biological activity.

Impact of Substituent Variations on Biological Activities

The substitution pattern on the pyrimidine ring is a major determinant of the biological activity of pyrimidin-4-ylmethanesulfonamide derivatives. Research has shown that even minor changes to the substituents can lead to significant differences in potency and selectivity. For example, in a series of pyrimidine-sulfonamide hybrids designed as anticancer agents, the introduction of a piperidinyl ring at the C-2 position of the pyrimidine was found to be more favorable for activity against HCT-116 colon cancer cells than a pyrrolidinyl ring. nih.gov In another study, replacing an aniline (B41778) group at the C-4 position with a cycloalkylamino group was a permissible modification that resulted in highly active compounds against several cancer cell lines. nih.gov

The electronic nature of the substituents also plays a critical role. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been explored in the design of covalent inhibitors. acs.org The table below summarizes findings from various studies on the effect of pyrimidine ring substitutions on anticancer activity.

| Position on Pyrimidine Ring | Substituent | Observed Effect on Biological Activity | Target/Cell Line | Reference |

| C-2 | Piperidinyl | More favorable than pyrrolidinyl | HCT-116 colon cancer | nih.gov |

| C-2 | Amino group | Improved bioactivity compared to the precursor | MCF-7, HepG-2, HCT-116 | nih.gov |

| C-4 | Cycloalkylamino | Permitted substitution, leading to high activity | MCF-7, SKOV3, MDA-MB-231 | nih.gov |

| C-4 | Cyclopentyl | Favorable for activity | HCT-116 colon cancer | nih.gov |

| C-5 | Phenyl group with substituents | Introduction of substituents was detrimental to activity | MCF-7 | nih.gov |

This table is for illustrative purposes and summarizes general trends observed in the cited literature.

The methanesulfonamide (B31651) portion of the scaffold is also a key site for modification to modulate biological activity. The sulfonamide NH group is often crucial for establishing hydrogen bonds with the target protein. acs.org In the development of covalent inhibitors of Werner syndrome helicase (WRN), 2-sulfonamide pyrimidine analogues were found to be significantly more potent than their 2-sulfonylpyrimidine counterparts, highlighting the importance of the sulfonamide NH for enhanced binding affinity. acs.org

Kinetic studies have revealed that the potency of these inhibitors is largely driven by an increased binding affinity for the target protein rather than the chemical reactivity of the compound. acs.org Mechanistic studies further showed that these compounds act as ATP-competitive inhibitors. acs.org The nature of the group attached to the sulfonyl moiety can also influence activity. For instance, in a series of pinacolone (B1678379) sulfonamide derivatives, the aryl group attached to the sulfonamide had a significant impact on antifungal activity. mdpi.com

In many pyrimidine-sulfonamide hybrids, a linker connects the core scaffold to other chemical moieties, and modifications to this linker and its side chains can profoundly affect biological activity. For example, the incorporation of a 1,2,3-triazole linker between the pyrimidinone and sulfonamide moieties was found to decrease antiproliferative activity against breast cancer cells. nih.gov

Conversely, the addition of side chains containing hydrogen-bond donors, such as carboxylic acid and hydroxamic acid, to the sulfonamide fragment enhanced activity against colon cancer cells. nih.gov In a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives designed as antimalarial agents, the nature of the side chain was critical for potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. rsc.org

Conformational Analysis and Stereochemical Effects on SAR

While specific conformational and stereochemical studies on the parent "this compound" are not extensively detailed in the reviewed literature, the principles can be inferred from related structures. For instance, in the design of BRAF V600E inhibitors, the pyrimidine-sulfonamide scaffold plays a vital role in binding to the ATP binding site and a selective pocket of the kinase. researchgate.net The stereochemistry of substituents can also be crucial. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridyl ring significantly influenced analgesic and anti-inflammatory activity, with the meta-isomer being the most potent. mdpi.com The use of X-ray crystallography has been instrumental in confirming the structure of active compounds and understanding their binding modes. mdpi.comnih.gov

Identification and Characterization of Pharmacophoric Features

A pharmacophore model for this compound-based inhibitors typically includes several key features. The pyrimidine ring often serves as a core scaffold that can be functionalized to achieve specific interactions. nih.govmdpi.com The sulfonamide group is a critical hydrogen bond donor and acceptor, essential for anchoring the molecule to the target. nih.govmdpi.com

In studies on covalent WRN inhibitors, the sulfonamide NH group was identified as a key driver of compound potency. acs.org For BRAF V600E inhibitors, the pyrimidine-sulfonamide scaffold is a core element for binding. researchgate.net Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are frequently employed to elucidate the key chemical substructures that correlate with inhibitory activity. nih.govresearchgate.net These models help in visualizing the SAR landscape and identifying "activity cliffs," where small structural changes lead to a large drop in activity, which is crucial information for drug design. researchgate.net

The general pharmacophoric elements for this class of compounds often include:

A heterocyclic ring system (pyrimidine) for core interactions.

A hydrogen-bond donating and accepting group (sulfonamide).

Specific hydrophobic and aromatic features for occupying defined pockets in the target protein.

A defined spatial arrangement of these features to ensure optimal binding.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery for elucidating the complex relationships between the chemical structure of a compound and its biological activity. While specific QSAR studies focusing exclusively on the this compound scaffold are not extensively detailed in publicly available literature, the general principles and methodologies are well-established and routinely applied to pyrimidine derivatives. These approaches allow for the rational design of more potent and selective analogs.

The fundamental concept of QSAR is to develop a mathematical model that correlates the variation in the biological activity of a series of compounds with the changes in their physicochemical properties, which are quantified by molecular descriptors. For a series of this compound analogs, a typical QSAR study would involve the synthesis of a library of derivatives with modifications at various positions of the pyrimidine ring and the methanesulfonamide group. The biological activity of these compounds would then be determined, and a QSAR model would be generated to understand the influence of different substituents on the observed activity.

A robust QSAR model can be developed using various statistical techniques. For instance, Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been successfully employed to model the activity of pyrimidine derivatives. In a hypothetical QSAR study of this compound derivatives, an MLR model might take the form of an equation where the biological activity (e.g., pIC50) is a linear function of several molecular descriptors. ANN, a more complex non-linear approach, could potentially offer improved predictive power by capturing more intricate relationships between the structural features and the activity.

The predictive accuracy and reliability of a QSAR model are assessed through rigorous validation methods, such as leave-one-out cross-validation (yielding a Q² value) and Y-randomization. A high Q² value indicates good internal consistency and predictive ability of the model.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), represent another layer of sophistication in computational SAR studies. In a CoMFA study of this compound analogs, the compounds would be aligned based on a common substructure, and their steric and electrostatic fields would be calculated. The resulting contour maps provide a visual representation of the regions where modifications to the structure would likely lead to an increase or decrease in biological activity. For example, a contour map might suggest that a bulky substituent at a particular position on the pyrimidine ring is favorable for activity, while an electron-withdrawing group at another position is detrimental.

The insights gained from such computational studies are invaluable for guiding the next steps in the drug discovery process. By predicting the activity of yet-to-be-synthesized compounds, QSAR models help in prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

The following table represents the kind of data that would be generated and used in a QSAR study of this compound derivatives. The descriptors listed are examples of physicochemical properties that could be used to build a predictive model.

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Polar Surface Area | pIC50 (Experimental) | pIC50 (Predicted) |

| PZM-001 | H | H | 1.2 | 203.2 | 85.4 | 5.8 | 5.7 |

| PZM-002 | Cl | H | 1.8 | 237.7 | 85.4 | 6.5 | 6.4 |

| PZM-003 | CH3 | H | 1.6 | 217.3 | 85.4 | 6.1 | 6.2 |

| PZM-004 | H | OCH3 | 1.1 | 233.2 | 94.6 | 6.3 | 6.3 |

| PZM-005 | Cl | OCH3 | 1.7 | 267.7 | 94.6 | 7.0 | 7.1 |

Table 1: Illustrative QSAR Data. This table is for demonstrative purposes only and does not represent actual experimental data. It shows how various substituents (R1, R2) on a hypothetical this compound core would alter physicochemical descriptors (LogP, Molecular Weight, Polar Surface Area) and how these would correlate with biological activity (pIC50). A QSAR model would be trained on the experimental pIC50 values to generate the predicted pIC50 values.

Elucidation of Molecular Mechanisms of Action for Pyrimidin 4 Ylmethanesulfonamide Derivatives

Interaction Profiles with Specific Biological Macromolecules

The activity of pyrimidin-4-ylmethanesulfonamide derivatives often begins with their direct interaction with proteins, such as receptors and enzymes, which are pivotal in various physiological and pathological processes.

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of Tropomyosin Receptor Kinase (Trk), a family of transmembrane receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are promising therapeutic targets in oncology. mdpi.com Molecular studies reveal that the pyrazolo[1,5-a]pyrimidine nucleus is essential for binding, as it forms a critical hinge interaction with the Met592 residue of the kinase. mdpi.com This interaction is a key determinant of the compound's binding affinity and inhibitory potency. mdpi.com

Furthermore, other pyrimidine (B1678525) derivatives have been synthesized and evaluated for their potential as antagonists for serotonin (B10506) receptors, specifically the 5-HT7 receptor, indicating the scaffold's versatility in targeting different receptor families. gsu.edu Research has also explored 4-substituted amino-7-beta-(D-ribofuranosyl)-pyrrolo[3,2-d]pyrimidine derivatives as potential agonists for adenosine (B11128) receptors. researchgate.net

A primary mechanism through which pyrimidine sulfonamide derivatives exert their effects is via the inhibition of various enzymes critical to cancer cell survival and proliferation.

Phosphoinositide 3-Kinases (PI3Ks): Several studies have highlighted that 4,6-diaryl-substituted pyrimidines are potent inhibitors of the PI3K family of lipid kinases. nih.gov The PI3Kγ isoform, in particular, has been identified as a promising target. nih.gov Molecular docking studies suggest that these derivatives establish hydrophobic interactions with key residues like Trp867 and Val882 in the active site of PI3Kγ, while polar residues such as Asp836 and Asp841 help stabilize the ligand. nih.gov Certain pyrimidine sulfonamide derivatives have demonstrated good binding with the PI3Kα active site. nih.gov Diphenyl derivatives of pyrimidine have shown dual inhibitory activity against both PI3K and tubulin. nih.gov

Other Kinases: Pyrimidine-based compounds have been shown to inhibit a range of other protein kinases.

CRAF Kinase: A series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives exhibited potent antiproliferative activities, with one compound, in particular, being identified as a selective and potent CRAF inhibitor. nih.gov

ROS1 Kinase: Novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives have been designed and synthesized as potential inhibitors of ROS1 kinase, a receptor tyrosine kinase implicated in non-small cell lung cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. nih.gov Compound 12b from this series was the most potent, with a very low IC50 value against EGFRWT. nih.gov

Other Enzymes:

Carbonic Anhydrase (CA): Pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms I and II. nih.gov

Glutathione S-Transferase (GST): In vitro studies have investigated the inhibitory effects of pyrimidine derivatives on the GST enzyme, which plays a role in detoxification and resistance to chemotherapy. journalagent.com Results indicated that the substitution pattern on the pyrimidine ring significantly influences the inhibitory activity, with 4-amino-2-chloropyrimidine (B189420) showing a high inhibition effect. journalagent.com

| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a ) | CRAF | Not specified | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b ) | EGFRWT | 0.016 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b ) | EGFRT790M | 0.236 µM | nih.gov |

| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidine (8 and 9 ) | TrkA | 1.7 nM | mdpi.com |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | KI = 0.047 ± 0.0015 µM | journalagent.com |

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes like PI3K and receptor tyrosine kinases, this compound derivatives can significantly disrupt the intracellular signaling cascades that drive cancer progression. nih.govnih.gov The PI3K pathway is a central node in cell signaling, regulating cell proliferation, survival, and growth. nih.gov Its inhibition by pyrimidine derivatives can therefore halt these fundamental processes in cancer cells. nih.govnih.gov

Similarly, the inhibition of receptor tyrosine kinases like Trk, EGFR, and ROS1 blocks the initial steps of signaling pathways that, when dysregulated, lead to uncontrolled cell division. mdpi.comnih.govnih.gov For instance, leptin receptors, part of the class I cytokine receptor family, are known to activate the JAK/STAT (Janus kinases/signal transducers and activators of transcription) pathway. nih.gov The disruption of such pathways is a key outcome of the interaction of pyrimidine derivatives with their molecular targets. Furthermore, some pyrimidine derivatives have been shown to inhibit focal adhesion kinase (FAK), which in turn disrupts FAK-mediated signaling pathways responsible for tumor progression and metastasis. mdpi.com

Effects on Key Cellular Processes (e.g., Mitotic Arrest, Tubulin Polymerization, DNA Methylation)

The modulation of signaling pathways by pyrimidine derivatives translates into profound effects on essential cellular processes.

Tubulin Polymerization and Mitotic Arrest: A significant mechanism of action for certain pyrimidine derivatives is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. nih.gov Molecules that interfere with their function can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis). nih.gov

Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds were shown to inhibit the binding of colchicine (B1669291) to tubulin, indicating a direct interaction with the tubulin protein. nih.gov

The anticancer sulfonamide agent E-7010 I is known to disrupt microtubule assembly. jocpr.com

Some diphenyl derivatives of pyrimidine exhibit dual inhibitory activity, targeting both PI3K and tubulin polymerization. nih.gov

Cell Cycle Arrest: By interfering with signaling and mitosis, these compounds can cause cells to halt at various checkpoints in the cell cycle. For example, a potent 1H-pyrazolo[3,4-d]pyrimidine derivative was found to induce cell cycle arrest at the S and G2/M phases. nih.gov Another pyrimidine sulfonamide derivative was shown to block the cell cycle in the S phase, thereby inhibiting cell proliferation. nih.gov

Currently, there is limited specific information available in the provided search results regarding the direct effects of this compound derivatives on DNA methylation.

Methodologies for Mechanism of Action Studies

A variety of experimental techniques are employed to elucidate the molecular mechanisms of this compound derivatives.

Biochemical Assays: These assays are fundamental for determining direct interactions with molecular targets.

Enzyme Inhibition Assays: Used to quantify the potency of compounds against specific enzymes like PI3K, ROS1 kinase, and EGFR, often yielding IC50 values. nih.govnih.gov For instance, in vitro enzyme assays have been used to screen coumarin-based sulfonamide derivatives against the DPP-IV enzyme. mdpi.com

Tubulin Polymerization Assays: These assays directly measure the effect of a compound on the assembly of tubulin dimers into microtubules. nih.gov

Colchicine Binding Assays: Used to determine if a compound binds to the colchicine-binding site on tubulin, providing insight into its mechanism of microtubule disruption. nih.gov

Cellular Assays: These experiments assess the effects of the compounds on whole cells.

In Vitro Cytotoxicity/Antiproliferative Assays: Compounds are tested against various human cancer cell lines (e.g., HeLa, HCT-116, A-549) to determine their growth inhibition activity (e.g., GI50 or IC50 values). nih.govnih.govnih.gov

Flow Cytometry: This technique is used to analyze the cell cycle distribution to identify points of arrest (e.g., G2/M phase) and to quantify apoptosis. nih.govnih.gov

Protein Expression Analysis: Methods like Western blotting can be used to measure changes in the levels of key proteins involved in signaling and apoptosis, such as the BAX/Bcl-2 ratio, which is an indicator of apoptosis induction. nih.gov

Computational Studies:

Molecular Docking: This in silico method is widely used to predict and analyze the binding modes of pyrimidine derivatives within the active sites of their target proteins, such as PI3Kα and EGFR. nih.govnih.govnih.govnih.gov It helps in understanding structure-activity relationships and in the rational design of more potent inhibitors. nih.gov

Biological Targets and Preclinical Pharmacological Investigations of Pyrimidin 4 Ylmethanesulfonamide Analogs

Targeting of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine (B1678525) core has been successfully utilized to develop inhibitors that target various kinase families.

The PI3K/AKT/mTOR signaling pathway is frequently activated in human cancers, making it a prime target for therapeutic intervention. nih.gov Dual inhibitors that target both PI3K and mTOR are considered a promising approach. nih.gov

Researchers have identified novel and potent PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov Another class of pyrimidine analogs, the pyrazolo[3,4-d]pyrimidines, have also been developed as potent and selective inhibitors of PI3K isoforms. nih.gov For instance, by modifying a piperazinyl sulphonamide structure, researchers synthesized pyrazolopyrimidine derivatives with high potency and selectivity. nih.gov Compound 50 , a pyrazolopyrimidine derivative, demonstrated an IC₅₀ value of 2.6 nM against PI3Kα and showed selectivity over other isoforms. nih.gov

Table 1: Activity of Pyrazolo[3,4-d]pyrimidine Analogs Against PI3K Isoforms

| Compound | Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 49 | PI3K-α/δ | Potent dual inhibitor | - |

| 50 | PI3Kα | 2.6 | Selective over other isoforms |

Data sourced from Gamage et al. nih.gov

CDKs are enzymes essential for cell cycle progression, and their inhibition can prevent cancer cell division. nih.govyoutube.com Several pyrimidine-based analogs have been developed as potent CDK inhibitors.

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed from the lead compound 1 (3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide) by replacing its phenylsulfonamide moiety. nih.gov This led to the discovery of compound 15 , which was identified as the most potent CDK2 inhibitor in the series with a Kᵢ value of 0.005 µM and a degree of selectivity over other tested CDKs. nih.gov Mechanistic studies showed that compound 15 could reduce the phosphorylation of the retinoblastoma protein, arrest cells in the S and G2/M phases, and induce apoptosis. nih.gov Another analog, 14 , also showed potent inhibition of CDK2 and CDK5. nih.gov

Additionally, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov The most potent of these, compound 2g , inhibited cancer cell proliferation by blocking Rb phosphorylation and inducing apoptosis through the downregulation of CDK9 downstream targets. nih.gov

Table 2: Inhibitory Activity of Pyrimidine Analogs Against CDKs

| Compound | Target | Kᵢ (µM) |

|---|---|---|

| 1 | CDK1 | - |

| CDK2 | - | |

| CDK9 | - | |

| 14 | CDK1 | - (less selective) |

| CDK2 | 0.007 | |

| CDK5 | 0.003 | |

| CDK9 | - (less selective) | |

| 15 | CDK2 | 0.005 |

Data sourced from Che et al. nih.gov

GSK-3β is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, mood disorders, and cancer. nih.gov Inhibition of GSK-3β is a key therapeutic strategy, particularly for Alzheimer's, where it is involved in the hyperphosphorylation of tau protein. nih.gov

A series of 2-(anilino)pyrimidine-4-carboxamides has been synthesized and evaluated, leading to the identification of highly potent and selective GSK-3 inhibitors. nih.gov Compounds 34 and 40 from this series proved to be orally bioavailable and brain-penetrant, effectively lowering levels of phosphorylated tau in a mouse model of Alzheimer's disease. nih.gov In a separate study, 2,4,5-trisubstituted imidazoles were developed as dual inhibitors of GSK-3β and p38α mitogen-activated protein kinase. nih.gov Compound 20c , a pyridinylimidazole, was identified as a potent and balanced dual inhibitor with an IC₅₀ of 35 nM for GSK-3β. nih.gov

Table 3: Inhibitory Activity of Pyrimidine and Pyridinylimidazole Analogs Against GSK-3β

| Compound | Scaffold | Target | IC₅₀ (nM) |

|---|---|---|---|

| 20c | Pyridinylimidazole | GSK-3β | 35 |

| 34 | 2-(Anilino)pyrimidine | GSK-3 | Potent inhibitor |

| 40 | 2-(Anilino)pyrimidine | GSK-3 | Potent inhibitor |

Data sourced from Hartz et al. nih.gov and Koch et al. nih.gov

FLT3 is a receptor tyrosine kinase, and its mutation is one of the most common molecular abnormalities in acute myeloid leukemia (AML), making it a validated therapeutic target. nih.govnih.gov

Through a rational design approach, novel 4,6-diamino pyrimidine-based derivatives were synthesized as Type-II FLT3 inhibitors. nih.gov The most potent compound from these studies, 13a , exhibited an IC₅₀ value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over the related kinase c-KIT. nih.gov Cell-based assays confirmed that 13a was potent in various FLT3-driven cell lines. nih.gov Other research has identified N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of the class III receptor tyrosine kinase family, which includes FLT3. nih.gov Foretinib, another kinase inhibitor, was also identified as a potent FLT3 inhibitor that was effective in AML cell lines and could overcome resistance to other FLT3 inhibitors like quizartinib (B1680412) and gilteritinib. sohoonline.org

Table 4: Inhibitory Activity of Pyrimidine Analogs Against FLT3

| Compound | Scaffold | Target | IC₅₀ (nM) |

|---|---|---|---|

| 13a | 4,6-Diamino pyrimidine | FLT3 | 13.9 |

| 24a | 4,6-Diamino pyrimidine (urea analog) | FLT3 | 41 |

Data sourced from Soni et al. nih.gov

VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Inhibiting the VEGFR2 signaling pathway is a well-established anti-cancer strategy. nih.govrsc.org

A class of 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides was identified as potent and selective inhibitors of human VEGFR2 tyrosine kinase, exhibiting single-digit nanomolar potency in biochemical and cellular assays. nih.gov These compounds effectively inhibit VEGF-driven angiogenesis. nih.gov In other research, a novel pyrimidine-based derivative, 7j , was designed as a lead compound, leading to the synthesis of three series of potent VEGFR-2 inhibitors. nih.gov Compounds 7d , 9s , and 13n from these series showed superior inhibitory activities against A549 and HepG2 cancer cell lines compared to the standard drug Pazopanib. nih.gov

Table 5: Anti-proliferative Activity of Pyrimidine-based VEGFR2 Inhibitors

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7d | A549 | 9.19 - 13.17 |

| HepG2 | 11.94 - 18.21 | |

| 9s | A549 | 9.19 - 13.17 |

| HepG2 | 11.94 - 18.21 | |

| 13n | A549 | 9.19 - 13.17 |

| HepG2 | 11.94 - 18.21 | |

| Pazopanib (Control) | A549 | 21.18 |

| HepG2 | 36.66 |

Data sourced from Gou et al. nih.gov

The mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are involved in promoting tumorigenesis and metabolic diseases through the phosphorylation of eukaryotic initiation factor 4E (eIF4E). nih.govresearchgate.net

A series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives were designed and synthesized to target MNKs. nih.gov Among the 15 active compounds found, MNK-7g was particularly potent against MNK1 and showed substantial potency against MNK2. nih.gov This compound was shown to form an ionic bond with a key residue (Asp226) in MNK2, presenting a promising starting point for developing novel drugs. nih.gov Research into other pyrimidine scaffolds has also yielded potent inhibitors, such as N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, which have shown potent activity against MNK2. researchgate.net

Modulation of Other Enzymatic Activities

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the replication of the virus and a key target for antiretroviral drugs. nih.govnih.gov These drugs are broadly classified as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov While pyrimidine derivatives are a well-established class of NNRTIs, a thorough review of the scientific literature did not yield specific research findings on the inhibitory activity of Pyrimidin-4-ylmethanesulfonamide or its direct analogs against HIV-1 Reverse Transcriptase. nih.govresearchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. While research has been conducted on pyrimidine-4-carboxamides as NAPE-PLD inhibitors, specific studies detailing the modulatory effects of this compound and its direct analogs on NAPE-PLD activity were not identified in the available literature. nih.gov The investigation of sulfonamide-containing compounds as inhibitors of this enzyme has been noted, though not specifically for the this compound scaffold. nih.govacs.orgrsc.orgescholarship.org

L-Glutamine: D-fructose-6-phosphate amidotransferase, also known as Glucosamine-6-phosphate synthase (GlcN-6P Synthase), is the first and rate-limiting enzyme in the hexosamine biosynthesis pathway. wikipedia.org This pathway is crucial for the production of UDP-N-acetylglucosamine, a vital precursor for the glycosylation of proteins and lipids. ut.ac.ir While this enzyme is a target for antimicrobial drug development, and some pyrimidine-sulfonamide derivatives have been investigated for their antibacterial properties by targeting GlcN-6P, specific research on the inhibitory activity of this compound or its close analogs against L-Glutamine: D-fructose-6-phosphate amidotransferase was not found in the reviewed literature. biointerfaceresearch.comnih.govnih.gov

Interactions with Ion Channels (e.g., SLACK Potassium Channels)

Sodium-activated potassium channels, such as the SLACK (Sequence Like A Calcium-activated K+ channel), are important regulators of neuronal excitability. nih.govmdpi.com Modulators of these channels have therapeutic potential for conditions like epilepsy. While various pyrimidine derivatives have been explored as inhibitors of SLACK channels, and sulfonamides have been noted as substituents in some potent analogs, specific studies on the interaction of this compound and its direct analogs with SLACK potassium channels have not been reported in the available scientific literature. nih.govmdpi.comnih.gov

Antimicrobial Research Applications

Analogs of pyrimidine sulfonamides have been synthesized and evaluated for their antibacterial properties against various pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of thienopyrimidine-sulfonamide hybrids, which share the core pyrimidine and sulfonamide functionalities with this compound. These compounds have been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thienopyrimidine-Sulfonamide Hybrids

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Staphylococcus aureus | 250 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Escherichia coli | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid 12ii | Staphylococcus aureus | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid 12ii | Escherichia coli | 125 | mdpi.com |

The data indicates that these pyrimidine sulfonamide derivatives exhibit antibacterial activity, with some compounds showing notable inhibition of both Staphylococcus aureus and Escherichia coli. mdpi.com For instance, the thienopyrimidine–sulfadiazine hybrid 12ii demonstrated an MIC of 125 µg/mL against both bacterial strains. mdpi.com The substitution pattern on the pyrimidine and sulfonamide moieties appears to influence the antibacterial potency. mdpi.com

Further studies on other substituted pyrimidine-sulfonamide derivatives have also reported antibacterial activity against Staphylococcus aureus. biointerfaceresearch.comjocpr.com

In addition to antibacterial effects, pyrimidine sulfonamide analogs have been investigated for their potential as antifungal agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thienopyrimidine-sulfonamide hybrids against pathogenic Candida species.

Table 2: Antifungal Activity of Thienopyrimidine-Sulfonamide Hybrids

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | Candida albicans | 62.5 | mdpi.com |

| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | Candida parapsilosis | 125 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Candida albicans | 31.25 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | Candida parapsilosis | 62.5 | mdpi.com |

The thienopyrimidine–sulfamethoxazole hybrid 8iii displayed the most promising antifungal activity, with an MIC of 31.25 µg/mL against Candida albicans and 62.5 µg/mL against Candida parapsilosis. mdpi.com These findings suggest that the pyrimidine sulfonamide scaffold is a viable starting point for the development of novel antifungal agents. Other studies have also reported the antifungal potential of various pyrimidine derivatives. nih.gov

Anti-tuberculosis Agent Development

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tuberculosis (TB) drugs. nih.gov Pyrimidine analogs have been identified as a promising class of compounds, with research indicating that they can interfere with nucleic acid biosynthetic and metabolic pathways in mycobacteria, which differ significantly from those in humans. nih.gov

Several studies have highlighted the potential of pyrimidine derivatives in combating TB. For instance, 5-substituted pyrimidine nucleoside analogs have demonstrated inhibitory activity against various mycobacterial strains. nih.gov Specifically, 5-alkynated pyrimidine analogs are noted for their hydrophobicity, which may facilitate their uptake into bacterial cells and incorporation into nucleic acid structures. nih.gov

One study investigated a pyrimidine analog, referred to as compound 3 (2-chloro-5-n-nonylpyrimidine), which contains a long carbon chain at the C-5 position. This compound showed a dose-dependent inhibition of M. tuberculosis growth, achieving 99% inhibition at a concentration of 200 µg/mL. nih.gov Further research on 5′-norcarbocyclic uracil (B121893) derivatives revealed moderate inhibitory activity against the H37Rv laboratory strain of Mtb, with MIC₉₉ values ranging from 20–40 µg/mL. A racemic mixture of 1-(4-hydroxy-2-cyclopenten-1-yl)-5-tetradecynyluracil completely suppressed mycobacterial growth at an MIC₉₉ of 10 µg/mL. nih.gov

In the search for new anti-TB leads, a high-throughput screening campaign identified potent tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues active against M. tuberculosis. plos.org These compounds were found to target MmpL3, a protein essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govplos.org

The combination of pyrimidine analogs with existing anti-TB drugs has also been explored. An additive effect was observed when pyrimidine compounds were combined with isoniazid, resulting in a significant increase in growth inhibition of M. tuberculosis. nih.gov

Antifungal Activities

Pyrimidine derivatives have demonstrated significant potential as antifungal agents, with research targeting a variety of plant pathogenic and human-infecting fungi. mdpi.commdpi.com Hybrids of thienopyrimidine and sulfonamides have been synthesized and tested for their antifungal properties. Several of these compounds showed promising activity against Candida strains. nih.gov

In one study, a series of 17 novel pyrimidine derivatives incorporating an amide moiety were synthesized and evaluated. frontiersin.orgnih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 µg/ml, which was superior to the commercial fungicide Pyrimethanil (85.1%). frontiersin.orgnih.govresearchgate.net Compound 5o, in particular, displayed excellent antifungal activity against Phompsis sp. with an EC₅₀ value of 10.5 μg/ml, significantly better than that of Pyrimethanil (32.1 μg/ml). nih.govresearchgate.net These compounds also showed good to comparable activity against Botryosphaeria dothidea and Botrytis cinereal. frontiersin.org

Another class of compounds, pyrazolo[3,4-d]pyrimidin-4-one derivatives, has also been investigated for antifungal activity. nih.govresearchgate.net One derivative, compound g22, showed remarkable activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 1.25 mg/L, which is comparable to the commercial fungicides boscalid (B143098) (0.96 mg/L) and fluopyram (B1672901) (1.91 mg/L). nih.gov Further investigation suggested that compound g22 works by disrupting the mycelium morphology and compromising the integrity of the fungal cell membrane. nih.gov

| Compound | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5f | Phomopsis sp. | Inhibition at 50 µg/ml | 100% | frontiersin.orgnih.govresearchgate.net |

| 5o | Phomopsis sp. | Inhibition at 50 µg/ml | 100% | frontiersin.orgnih.govresearchgate.net |

| 5o | Phompsis sp. | EC₅₀ | 10.5 µg/ml | nih.govresearchgate.net |

| Pyrimethanil (Control) | Phompsis sp. | EC₅₀ | 32.1 µg/ml | nih.govresearchgate.net |

| g22 | Sclerotinia sclerotiorum | EC₅₀ | 1.25 mg/L | nih.gov |

| Boscalid (Control) | Sclerotinia sclerotiorum | EC₅₀ | 0.96 mg/L | nih.gov |

Antiviral Research Applications (e.g., Human Immunodeficiency Virus Type 1 (HIV-1))

The pyrimidine scaffold is integral to many antiviral drugs, and research continues to explore its potential, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.gov

A study focused on pyrimidine NNRT inhibitors resulted in 39 compounds, most of which showed antiviral activity against the HIV-1-IIIB strain with a half-maximal effective concentration (EC₅₀) of less than 10 nM. nih.gov One compound, in particular, displayed potent EC₅₀ values ranging from 3.43 to 11.8 nM against a panel of wild-type and resistant HIV-1 mutant strains. nih.gov

Another promising area of research involves 4′-substituted nucleosides. nih.gov Specifically, 4′-ethynyl (4′-E) pyrimidine and purine (B94841) analogs have demonstrated potent activity against various multidrug-resistant HIV-1 variants. For example, 4′-E-dC (4′-ethynyl-2′-deoxycytidine) and 4′-E-dA (4′-ethynyl-2′-deoxyadenosine) were highly potent against HIV-1, with favorable toxicity profiles. nih.gov The antiviral activity of these 4'-E analogs is believed to stem from their function as NRTIs, which block HIV-1 by terminating the DNA chain during reverse transcription. nih.gov

A series of 4-aminopyrimidines was also identified as novel HIV inhibitors, with a number of analogs possessing single-digit micromolar inhibitory activity for HIV replication. nih.gov Beyond HIV, pyrimidine-based compounds have been investigated for broader antiviral applications. Substituted 2-pyrimidylbenzothiazoles that incorporate sulfonamide moieties have been synthesized and evaluated against a range of viruses. Two of the most potent compounds against Herpes Simplex Virus-1 (HSV-1) were also assessed for their ability to inhibit USP7, a deubiquitinating enzyme that can be hijacked by viruses to facilitate replication. acs.org

| Compound Class/Series | HIV-1 Strain(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrimidine NNRT Inhibitors | HIV-1-IIIB | EC₅₀ | < 10 nM | nih.gov |

| Compound 48 (NNRTI) | Wild-type & resistant mutants | EC₅₀ | 3.43–11.8 nM | nih.gov |

| 4'-Ethynyl (4'-E) analogs | Multidrug-resistant variants | EC₅₀ | Subnanomolar to nanomolar | nih.gov |

| 4-Aminopyrimidines | HIV-1 | IC₅₀ | Single-digit µM | nih.gov |

Anticancer Research in Preclinical Models

The hybridization of pyrimidine and sulfonamide moieties has yielded a plethora of compounds with significant anticancer potential, demonstrating potent efficacy in both in vitro and in vivo preclinical models. nih.govnih.gov These hybrids can act on multiple biological targets within cancer cells, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.govtandfonline.com

A vast number of pyrimidine-sulfonamide analogs have been synthesized and screened against various human cancer cell lines, revealing potent antiproliferative and cytotoxic effects. jocpr.com

For instance, pyrimidine-sulfonamide hybrids 3a and 3b showed promising activity against the HCT-116 colon cancer cell line with IC₅₀ values of 5.66 and 9.59 μM, respectively. Importantly, these compounds displayed lower cytotoxicity towards normal MRC-5 cells, indicating a favorable selectivity profile. nih.gov Another hybrid, 28 , was found to be comparable to the established drugs doxorubicin (B1662922) and sorafenib (B1663141) against HepG2, HCT-116, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 6.99 to 8.98 μM. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also been a focus of anticancer research. Compound 11a from this class demonstrated potent antiproliferative activity, with a median growth inhibition (GI₅₀) of 1.71 μM against the CNS cancer cell line SNB-75. rsc.org Mechanistic studies revealed that this compound could induce apoptosis and cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. rsc.org

Other notable examples include pyrazolo[1,5-a]pyrimidine (B1248293) 16b , which showed potent activity against the HeLa cervical cancer cell line (IC₅₀ = 7.8 µM), and 11i , which was highly active against the MCF-7 breast cancer cell line (IC₅₀ = 3.0 µM). nih.gov Furthermore, some novel pyrimidine derivatives have exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines than the standard chemotherapy drug doxorubicin. researchgate.net

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Hybrid 3a | HCT-116 (Colon) | IC₅₀ | 5.66 | nih.gov |

| Hybrid 9a | HCT-116 (Colon) | IC₅₀ | 9.64 | nih.gov |

| Hybrid 28 | HepG2, HCT-116, MCF-7 | IC₅₀ | 6.99 - 8.98 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine 11a | SNB-75 (CNS) | GI₅₀ | 1.71 | rsc.org |

| Pyrazolo[1,5-a]pyrimidine 11i | MCF-7 (Breast) | IC₅₀ | 3.0 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 16b | HeLa (Cervical) | IC₅₀ | 7.8 | nih.gov |

| Thioether-hybrid 17 | MDA-MB-231, MCF-7 (Breast) | IC₅₀ | 2.40 - 2.50 | nih.gov |

Promising in vitro results have led to the evaluation of pyrimidine-sulfonamide analogs in in vivo cancer models, with several compounds demonstrating significant tumor growth inhibition. nih.gov

A notable example is hybrid 1a , which was tested in a mouse model with HCT-116 colon cancer xenografts. Oral administration of this compound resulted in an impressive tumor growth suppression of approximately 80% without causing weight loss in the animals, suggesting it could be a potential clinical candidate for colon cancer. nih.gov An analog of 1a , DDO-5994, also showed potent in vivo activity, achieving about 45% tumor growth inhibition in the same model. nih.gov

In another study, compound Os30 was evaluated in a non-small cell lung cancer (NSCLC) xenograft model. This compound suppressed tumor growth by 77.6% with no obvious impact on the body weight of the mice, showing efficacy comparable to the established drug brigatinib. nih.gov These in vivo studies underscore the therapeutic potential of pyrimidine-sulfonamide hybrids as effective anticancer agents. nih.govnih.gov

| Compound | Cancer Model | Efficacy | Reference |

|---|---|---|---|

| Hybrid 1a | HCT-116 (Colon) Xenograft | ~80% tumor growth suppression | nih.gov |

| DDO-5994 | HCT-116 (Colon) Xenograft | ~45% tumor growth inhibition | nih.gov |

| Os30 | KC-0116 (NSCLC) Xenograft | 77.6% tumor growth suppression | nih.gov |

Computational Chemistry Approaches in the Study of Pyrimidin 4 Ylmethanesulfonamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is crucial for identifying potential biological targets for a ligand like Pyrimidin-4-ylmethanesulfonamide and for elucidating the specific interactions that stabilize the ligand-target complex.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. uobasrah.edu.iq

For instance, in studies involving analogous pyrimidine-sulfonamide derivatives, molecular docking has been successfully used to identify potential anticancer and antimicrobial targets. One study investigated a series of pyrimidine (B1678525) sulfonamide (PS) derivatives as potential inhibitors of the PI3Kα enzyme, a key target in oncology. nih.gov The docking results showed that the compounds fit well into the active site of PI3Kα, and the analysis of the interactions helped to explain the observed biological activity. nih.gov Similarly, other pyrimidine sulfonamide compounds have been docked against microbial enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6P) to assess their potential as antibacterial agents. biointerfaceresearch.com These studies demonstrated that the compounds possessed minimum binding energy and acted as good inhibitors of the enzyme. biointerfaceresearch.com

The insights gained from such docking studies are invaluable. They not only help in identifying the most probable biological targets for this compound but also provide a structural basis for its mechanism of action, guiding further optimization to enhance potency and selectivity.

Table 1: Example of Molecular Docking Results for Analogous Pyrimidine-Sulfonamide Derivatives

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-[(Z)-(2,4-diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide | AAT of E. coli | -8.4 | Tyr256, Tyr65, Tyr214, Ser285 uobasrah.edu.iq |

| Pyrimidine-tethered spirochromane sulfonamide | Falcipain-2 | -8.2 to -9.5 | Cys25, His174, Trp206 nih.gov |

This table presents illustrative data from studies on compounds structurally related to this compound to demonstrate the application of molecular docking.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

There are two main approaches to pharmacophore modeling:

Structure-Based: When the 3D structure of the biological target is known, a pharmacophore model can be derived from the key interaction points between the target and a known active ligand. mdpi.com

Ligand-Based: In the absence of a target structure, a model can be generated by aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their shared biological activity. researchgate.netjchemrev.com

For this compound, a ligand-based approach could be employed by studying a series of structurally similar compounds with known activity against a particular target. By identifying the common pharmacophoric features, a 3D model can be constructed. This model then serves as a template for designing new molecules or for searching large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net Studies on other pyrimidine analogs have successfully used this approach to design selective inhibitors for targets like phosphodiesterase 4B (PDE4B). nih.gov

In Silico Screening and Virtual Library Design for Novel Pyrimidinylmethanesulfonamide Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

The process for this compound would involve these steps:

Virtual Library Design: A virtual library of novel analogs can be created by systematically modifying the core structure of this compound. This could involve adding various substituents at different positions on the pyrimidine ring to explore a wide chemical space.

High-Throughput Virtual Screening: This library is then screened against the 3D structure of a chosen biological target using molecular docking. Alternatively, a validated pharmacophore model can be used as a filter to rapidly screen the library for compounds that possess the required chemical features. nih.gov

Hit Identification: Compounds that show high docking scores or a good fit to the pharmacophore model are identified as "hits." nih.gov These hits are promising candidates for further investigation.

This approach has been effectively used for various pyrimidine derivatives to discover novel inhibitors for targets such as human thymidylate synthase and to identify potential anticancer agents. nih.gov

Bioactivity Scoring and Drug-likeness Assessment for Compound Prioritization

Once a set of promising candidates has been identified through virtual screening, it is essential to assess their potential to be developed into a drug. This involves predicting their "drug-likeness" and various pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can quickly calculate these properties for large sets of molecules. nih.gov Studies on various pyrimidine-sulfonamide derivatives have shown that many designed compounds successfully adhere to Lipinski's rule, indicating good potential for oral bioavailability. biointerfaceresearch.com

Bioactivity scores are another computational metric used to predict a molecule's potential to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. biointerfaceresearch.com These scores are calculated based on the presence of structural fragments that are frequently found in known active compounds. A higher bioactivity score suggests a greater probability of the desired biological activity.

Table 2: Predicted Drug-likeness and Bioactivity Scores for an Analogous Pyrimidine Derivative Series

| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 | Compound 6 |

|---|---|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 409.43 | 425.43 | 439.88 | 455.33 | 423.46 | 453.49 |

| miLogP | 3.25 | 3.74 | 3.53 | 3.19 | 3.39 | 3.73 |

| H-bond Donors | 3 | 3 | 3 | 3 | 4 | 3 |

| H-bond Acceptors | 7 | 7 | 8 | 9 | 8 | 8 |

| Lipinski Violations | 0 | 0 | 0 | 0 | 0 | 0 |

| GPCR Ligand Score | 0.14 | 0.15 | 0.18 | 0.19 | 0.25 | 0.22 |

| Ion Channel Modulator Score | -0.01 | 0.01 | 0.03 | 0.04 | 0.07 | 0.06 |

| Kinase Inhibitor Score | 0.38 | 0.39 | 0.42 | 0.43 | 0.45 | 0.46 |

| Enzyme Inhibitor Score | 0.45 | 0.46 | 0.48 | 0.49 | 0.51 | 0.52 |

Source: Adapted from a study on 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives. biointerfaceresearch.com A bioactivity score > 0 is generally considered active.

By integrating these computational assessments, researchers can prioritize a manageable number of the most promising this compound analogs for chemical synthesis and subsequent experimental validation, streamlining the path to discovering a new drug.

Emerging Research Avenues and Future Perspectives for Pyrimidin 4 Ylmethanesulfonamide

Exploration of Undiscovered Pyrimidinylmethanesulfonamide Scaffolds

The core structure of pyrimidin-4-ylmethanesulfonamide offers a versatile backbone for chemical modification, allowing for the exploration of a vast chemical space. Researchers are actively investigating novel scaffolds derived from this core to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in this exploration is the principle of molecular hybridization, which involves combining the pyrimidinylmethanesulfonamide pharmacophore with other biologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govnih.govtandfonline.com

One promising approach involves the synthesis of fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the adenine ring of ATP. rsc.orgnih.gov This structural similarity allows them to effectively interact with the ATP-binding sites of various kinases, which are critical targets in oncology. rsc.orgnih.gov By strategically modifying the substituents on both the pyrimidine and sulfonamide components, chemists can fine-tune the inhibitory activity and selectivity of these compounds. nih.govnih.gov

Recent studies on related pyrimidine-sulfonamide hybrids have demonstrated significant anticancer activity. For instance, certain derivatives have shown potent in vitro and in vivo efficacy against various cancer cell lines, acting on multiple cellular targets simultaneously. nih.govnih.govtandfonline.com The structure-activity relationship (SAR) studies of these hybrids have provided valuable insights for the rational design of more effective anticancer candidates. nih.govnih.gov For example, the introduction of different substituents on the pyrimidine ring has been shown to significantly influence the biological activity of these compounds.

To illustrate the potential for scaffold diversification, the following table summarizes the anticancer activity of a series of pyrimidine-sulfonamide hybrids against different cancer cell lines.

| Compound | Modification | Target Cancer Cell Line | IC50 (µM) |

| Hybrid 3a | Substituted pyrimidine | HCT-116 (Colon) | 5.66 nih.gov |

| Hybrid 3b | Substituted pyrimidine | HCT-116 (Colon) | 9.59 nih.gov |

| Hybrid 9a | Cyclopentyl group at C-4 of pyrimidine | HCT-116 (Colon) | 9.64 nih.gov |

| Hybrid 9b | Cyclopentyl group at C-4 of pyrimidine | HT-29 (Colon) | 9.95 nih.gov |

| Hybrid 15 | Aniline (B41778) tether and methoxy group | MDA-MB-468, MDA-MB-231, MCF-7 (Breast) | 5.98 - 10.34 nih.gov |

This table presents data for related pyrimidine-sulfonamide hybrids to demonstrate the potential for scaffold modification and its impact on anticancer activity.

Fragment-based lead discovery (FBLD) is another powerful strategy being employed to explore novel pyrimidinylmethanesulfonamide scaffolds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. nih.gov These initial "hits" can then be optimized and linked together to generate more potent and selective lead compounds. This methodology has been successfully used to identify novel inhibitor classes for various targets, including those with a pyrimidine core. nih.gov

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. Advanced biophysical techniques are playing an increasingly critical role in elucidating the intricate details of these ligand-target interactions for pyrimidine-based inhibitors. These methods provide invaluable information on binding affinity, kinetics, thermodynamics, and the precise structural basis of interaction.

A suite of biophysical assays is often employed in a cascading manner to characterize potential drug candidates. Initial high-throughput screening methods can rapidly identify binders, which are then subjected to more detailed analysis using techniques that offer higher resolution information.

Key Biophysical Techniques in the Study of Pyrimidine-Based Inhibitors:

| Technique | Information Provided | Application in Pyrimidine Inhibitor Research |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Provides a detailed map of the binding site, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can guide structure-based drug design. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, conformational changes, and binding kinetics in solution. | Can identify the binding site on the protein and characterize the dynamics of the interaction, including for weaker binding fragments. |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). | Provides a complete thermodynamic profile of the interaction, helping to understand the driving forces behind binding affinity. |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (association and dissociation rates). | Allows for the determination of binding affinity and provides insights into the stability of the ligand-target complex. |

| Thermal Shift Assays (TSA) | Measures the change in protein melting temperature upon ligand binding. | A high-throughput method for identifying compounds that stabilize the target protein, indicating a binding event. |

The integration of these techniques provides a comprehensive picture of the molecular recognition process. For instance, in the development of pyrimidine-based kinase inhibitors, X-ray crystallography has been instrumental in revealing how these molecules occupy the ATP-binding pocket and how specific substitutions can enhance potency and selectivity by forming additional interactions with key residues. nih.govacs.org This structural information is then used to guide further synthetic efforts to optimize the inhibitor's properties.

Application of Artificial Intelligence and Machine Learning in Pyrimidinylmethanesulfonamide Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and their application to pyrimidinylmethanesulfonamide research holds immense promise for accelerating the identification and optimization of novel drug candidates. nih.govresearchgate.netresearchgate.net These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

One of the key applications of AI and ML in this area is in de novo drug design. Generative models can be trained on large databases of known molecules to design novel pyrimidine-based compounds with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. nih.gov For example, deep conditional transformer neural networks have been successfully used to identify novel pyrrolo[2,3-d]pyrimidine scaffolds as potent and selective kinase inhibitors. nih.gov This approach allows for the exploration of a much larger chemical space than is feasible with traditional synthetic methods alone.

Furthermore, ML models are being developed to predict the biological activity and physicochemical properties of pyrimidine derivatives. researchgate.netresearchgate.net By training on existing experimental data, these models can learn the complex relationships between a molecule's structure and its activity. This predictive power can be used to prioritize which novel compounds to synthesize and test, thereby saving significant time and resources. For instance, machine learning models have been developed to predict the corrosion inhibition efficiency of pyrimidine compounds, demonstrating the ability of these algorithms to model structure-property relationships. researchgate.netresearchgate.net

Applications of AI and ML in Pyrimidine-Based Drug Discovery:

| Application Area | AI/ML Technique | Potential Impact on Pyrimidinylmethanesulfonamide Research |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel pyrimidinylmethanesulfonamide scaffolds with optimized properties. nih.gov |

| Virtual Screening | Support Vector Machines (SVMs), Random Forests, Deep Neural Networks (DNNs) | Rapidly screen large virtual libraries of compounds to identify potential hits. |

| ADMET Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, reducing late-stage failures. semanticscholar.orgnih.gov |

| Target Identification | Network analysis, Pathway modeling | Identify novel biological targets for pyrimidinylmethanesulfonamide-based therapies. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Propose efficient synthetic routes for novel designed compounds. |

The integration of AI and ML into the research pipeline for pyrimidinylmethanesulfonamide and its derivatives is expected to significantly shorten the drug discovery timeline and increase the success rate of bringing new therapies to the clinic.

Development of Novel Therapeutic Strategies Based on Pyrimidinylmethanesulfonamide Derivatives